

reactivity and stability of 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

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Compound of Interest

Compound Name: 4-Chloro-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1355497

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An In-depth Technical Guide to the Reactivity and Stability of **4-Chloro-6-(trifluoromethyl)pyridin-2-amine**

Introduction

4-Chloro-6-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical development.[1] Its unique molecular architecture, featuring an electron-donating amine, an electron-withdrawing trifluoromethyl group, and a reactive chlorine atom, imparts a distinct reactivity profile that makes it an invaluable intermediate for synthesizing complex, high-value molecules.[1][2] The strategic placement of these functional groups allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds with enhanced biological activity, metabolic stability, and lipophilicity, properties often attributed to the trifluoromethyl moiety.[1][2]

This guide provides a comprehensive technical overview of the reactivity and stability of **4-Chloro-6-(trifluoromethyl)pyridin-2-amine**. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's chemical behavior, practical experimental protocols, and safe handling procedures.

Molecular Structure and Physicochemical Properties

The reactivity of **4-Chloro-6-(trifluoromethyl)pyridin-2-amine** is a direct consequence of the interplay between its constituent functional groups and the pyridine core.

- **Trifluoromethyl (-CF₃) Group:** As a potent electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the pyridine ring. This "activation" renders the ring highly susceptible to nucleophilic attack.[2][3][4]
- **Chloro (-Cl) Group:** Positioned at C4, the chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is enhanced by the electron-deficient nature of the ring.[3][4]
- **Amino (-NH₂) Group:** Located at C2, the amino group is a strong electron-donating group via resonance. It also functions as a nucleophilic center and can direct certain reactions.

This specific arrangement of functional groups makes the C4 position the most electrophilic and, therefore, the primary site for nucleophilic substitution.

Physicochemical Data Summary

Property	Value
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂
Molecular Weight	196.56 g/mol [5]
CAS Number	34486-22-1[5][6][7]
Appearance	Solid[8]
Boiling Point	261°C[7]
Density	1.507 g/cm ³ [7]
Flash Point	112°C[7]
Storage Temperature	2-8°C, under inert atmosphere[7][8]

Reactivity Profile and Synthetic Utility

The electron-deficient pyridine ring is the central determinant of the compound's reactivity, primarily facilitating nucleophilic substitution and metal-catalyzed cross-coupling reactions at

the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most prominent reaction pathway for this molecule. The strong electron-withdrawing effect of the $-CF_3$ group, combined with the inductive effect of the ring nitrogen, makes the C4 position highly electrophilic and ripe for substitution by a wide range of nucleophiles.^{[9][10]}

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

SNAr Mechanism on the Pyridine Core.

Common nucleophiles include primary and secondary amines, alcohols, and thiols, allowing for the facile introduction of diverse functional groups.

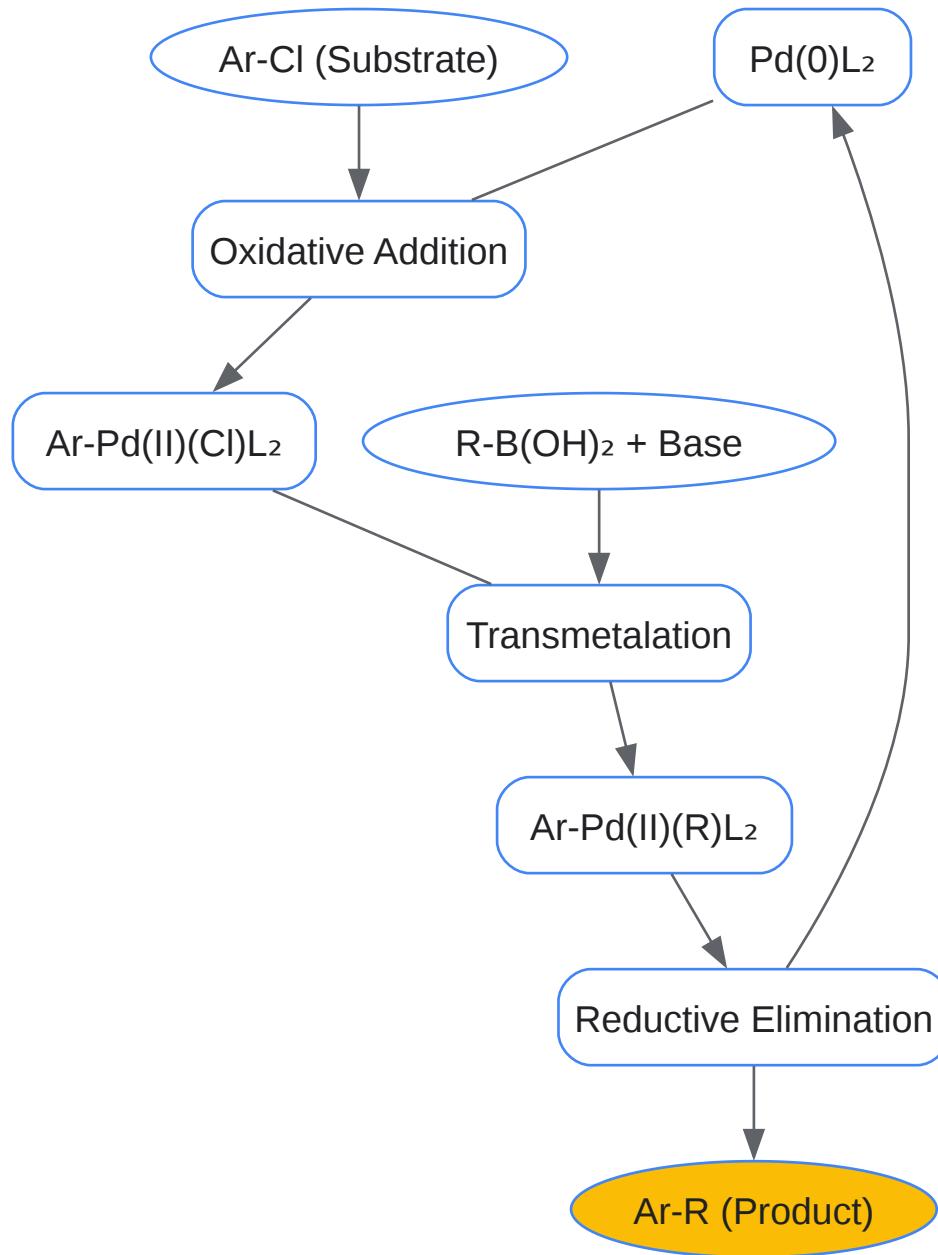
Palladium-Catalyzed Cross-Coupling Reactions

The C4-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring facilitates the rate-determining oxidative addition step in the catalytic cycle.^[4] While chloroarenes are typically less reactive than their bromo or iodo counterparts (reactivity: I > Br > Cl), effective coupling can be achieved with appropriate catalyst systems.^[4]

Common Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.^{[11][12]}
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Simplified Suzuki Coupling Catalytic Cycle

[Click to download full resolution via product page](#)*General Catalytic Cycle for Suzuki Coupling.*

Stability and Degradation

Understanding the stability of **4-Chloro-6-(trifluoromethyl)pyridin-2-amine** is crucial for its storage, handling, and application in multi-step syntheses.

Storage and Handling

Safety Data Sheets (SDS) provide the primary guidance for safe handling and storage.[13]

- Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[7][8]
- Incompatibilities: Avoid strong oxidizing agents and incompatible materials as specified in the SDS. While specific data is limited, compounds of this class may react with strong acids or bases.[13]
- Personal Protective Equipment (PPE): Due to its hazard profile—harmful if swallowed and causes skin and eye irritation—appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][14][15] All manipulations should be performed in a well-ventilated fume hood.[13][14]

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely published, degradation can be inferred from the reactivity of its functional groups.

- Oxidative Degradation: Aromatic amines can be susceptible to oxidation, especially at elevated temperatures or in the presence of metal catalysts and oxygen.[16][17][18] This can lead to the formation of colored impurities and complex byproducts.
- Thermal Degradation: High temperatures, particularly above the boiling point, can cause decomposition.[16] The specific decomposition products are not documented but could involve reactions of the amine and trifluoromethyl groups.[13]
- Hydrolysis: The C-Cl bond may undergo hydrolysis to the corresponding pyridinol under forcing acidic or basic conditions, although this is generally less favorable than substitution with softer nucleophiles.

Stability Data Summary

Condition	Stability/Reactivity	Notes
Normal Storage	Stable when stored as recommended.	Keep cool, dry, and under inert gas.[8][13][14]
Air/Moisture	Potentially sensitive.	Inert atmosphere storage is recommended.[8]
Elevated Temperature	Potential for thermal degradation.[16]	Decomposition temperature not specified.[13]
Strong Oxidizers	Incompatible.	Risk of vigorous reaction.[13]
Strong Acids/Bases	Potential for hydrolysis or other reactions.	Data not available.[13]

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes a typical procedure for the SNAr reaction at the C4 position.

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